
6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone
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Overview
Description
6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with bromine atoms at the 6th position and on the benzyl group attached to the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzylamine and 6-bromo-2-aminobenzamide.
Condensation Reaction: The 4-bromobenzylamine undergoes a condensation reaction with 6-bromo-2-aminobenzamide in the presence of a suitable condensing agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Cyclization: The intermediate formed undergoes cyclization to form the quinazolinone core structure.
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 6 (quinazolinone ring) and 4' (benzyl group) undergo nucleophilic substitution under varying conditions:
For example, treatment with aliphatic amines under Cu(OAc)₂ catalysis replaces the quinazolinone-ring bromine, forming 3-alkylated derivatives . The benzyl bromine reacts with substituted benzyl bromides in DMF to yield bis-benzylated analogs .
Cross-Coupling Reactions
Palladium- or copper-catalyzed cross-coupling reactions leverage bromine as a leaving group:
Key Examples:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis replaces the quinazolinone bromine with aryl groups (e.g., 6-phenyl derivatives) . -
Buchwald-Hartwig Amination :
Coupling with secondary amines introduces amino groups at position 6, enhancing water solubility .
Functionalization of the Quinazolinone Core
The heterocyclic core participates in oxidation and ring-modification reactions:
Reaction | Conditions | Product | Application |
---|---|---|---|
Oxidation at N3 | PIDA, CH₂Cl₂, rt | N-Oxide derivatives | Enhanced bioactivity |
Ring Expansion | HNO₃, H₂SO₄, 0°C | Fused pyrimidine systems | Anticancer scaffolds |
For instance, oxidative dehydrogenation with PIDA generates N-alkoxyquinazolinones, which exhibit improved binding to kinase targets .
Comparative Reactivity
The dual bromine substitution enables sequential modifications:
Position | Reactivity | Catalyst |
---|---|---|
C6-Br | More reactive toward Pd-catalyzed couplings | Pd(PPh₃)₄ |
C4'-Br | Prefers Cu-mediated substitutions | Cu(OAc)₂ or CuBr |
This differential reactivity allows orthogonal functionalization, as demonstrated in the synthesis of dual-modified analogs for structure-activity relationship studies .
Scientific Research Applications
Anticancer Activity
The compound has been studied for its anticancer properties, particularly its ability to inhibit tumor cell growth. Research indicates that quinazolinone derivatives can selectively target and inhibit various tumor cell lines while sparing normal cells. For instance, related compounds have demonstrated significant inhibitory effects with IC50 values indicative of their potential effectiveness in cancer treatment.
Molecular Mechanism
Molecular docking studies suggest that 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone interacts favorably with the epidermal growth factor receptor (EGFR), a key player in many cancers. This interaction is critical as it may inhibit both wild-type and mutated forms of EGFR, making it a promising candidate for further pharmacological studies aimed at cancer therapy .
Antibacterial Properties
The antibacterial activity of quinazolinone derivatives has been widely documented. This compound exhibits significant antibacterial effects against various strains of bacteria, which is crucial given the rising issue of antibiotic resistance.
Case Studies
- Study on Antibacterial Activity : A study demonstrated that derivatives of 6-bromo quinazoline compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective suppression of bacterial growth .
- Structure-Activity Relationship (SAR) : Research highlights that modifications in the chemical structure, such as bromine substitution, enhance the antibacterial efficacy of these compounds. The presence of electron-withdrawing groups on the phenyl moiety has been shown to significantly improve DPP4 inhibitory activity, further linking structural features to biological effectiveness .
Other Therapeutic Applications
Beyond anticancer and antibacterial properties, this compound may also have applications in treating other conditions:
- Antimalarial Activity : Some studies suggest that quinazolinone derivatives could serve as potential antimalarial agents by inhibiting specific pathways in malaria protozoa .
- Anti-inflammatory Effects : Quinazolinones are known for their anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .
Comparative Analysis of Quinazolinone Derivatives
To better understand the applications and efficacy of this compound, a comparative analysis with other similar compounds is presented below:
Compound Name | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µg/mL) | Unique Features |
---|---|---|---|
This compound | TBD | TBD | Contains both bromo and bromobenzyl groups |
6-Bromo-3-methylquinazolin-4(3H)-one | 84.20 ± 1.72 | TBD | Lacks bromobenzyl group |
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | TBD | MIC: 16 µg/mL against S. aureus | Different substitution pattern |
8-Bromo-3-methylquinazolin-4(3H)-one | TBD | TBD | Bromine at the eighth position |
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, gene expression, or metabolic pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4(3H)-quinazolinone: Lacks the 4-bromobenzyl group.
3-(4-Bromobenzyl)-4(3H)-quinazolinone: Lacks the bromine atom at the 6th position.
4(3H)-Quinazolinone: Lacks both bromine atoms and the benzyl group.
Uniqueness
6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is unique due to the presence of both bromine atoms and the benzyl group, which can influence its chemical reactivity and biological activity
Biological Activity
6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Quinazolinone derivatives are known for their extensive biological activities, including:
- Anticancer : Many studies have demonstrated the ability of quinazolinones to inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial : These compounds have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound has been evaluated against several cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). It exhibited significant cytotoxicity with IC50 values indicating potent activity:
-
Mechanisms of Action :
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased early and late apoptotic cell populations in A549 cells, suggesting a dose-dependent induction of apoptosis .
- Cell Cycle Arrest : The compound caused an accumulation of A549 cells in the S-phase of the cell cycle, indicating that it may interfere with DNA synthesis .
Antimicrobial Activity
The antimicrobial properties of quinazolinones have been well-documented. In vitro studies have shown that derivatives similar to this compound exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans .
Microorganism | Activity Observed |
---|---|
Staphylococcus aureus | Effective |
Pseudomonas aeruginosa | Moderate activity |
Candida albicans | Effective |
Case Studies
-
Cytotoxicity Study :
In a study assessing the cytotoxic effects of various quinazolinone derivatives, this compound was among the most potent compounds tested, outperforming traditional chemotherapeutics like Cisplatin in certain cell lines . -
Mechanistic Insights :
Computational docking studies indicated that this compound interacts effectively with epidermal growth factor receptors (EGFR), which are critical in many cancers . This interaction suggests a targeted approach in cancer therapy.
Properties
CAS No. |
302913-23-1 |
---|---|
Molecular Formula |
C15H10Br2N2O |
Molecular Weight |
394.06 g/mol |
IUPAC Name |
6-bromo-3-[(4-bromophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10Br2N2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-6-5-12(17)7-13(14)15(19)20/h1-7,9H,8H2 |
InChI Key |
KMOLCAFZKWUFHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)Br |
Origin of Product |
United States |
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